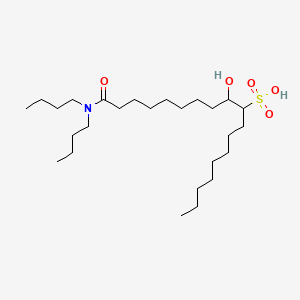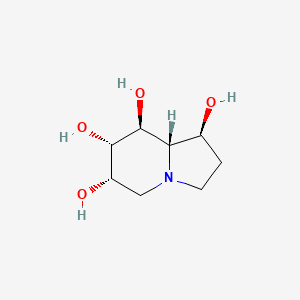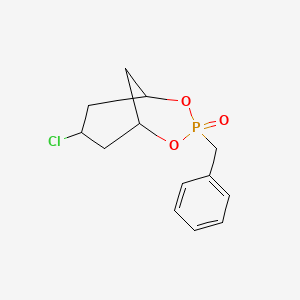
n-(4-Chloro-2-nitrophenyl)-n-nitrosoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a nitro group, and a nitroso group attached to a phenyl ring, along with an acetamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide typically involves the nitration of 4-chloroaniline to form 4-chloro-2-nitroaniline, followed by the nitrosation of the resulting compound. The reaction conditions often include the use of nitric acid and sulfuric acid for nitration, and sodium nitrite in acidic medium for nitrosation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and nitrosation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-Chloro-2-aminophenyl-N-nitrosoacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Chloro-2-nitrophenyl-N-nitrosoacetamide.
Applications De Recherche Scientifique
N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Mécanisme D'action
The mechanism of action of N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide involves its interaction with specific molecular targets, leading to various biological effects. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The nitro group may also contribute to the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chloro-2-nitrophenyl)-4-methoxybenzamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide is unique due to its combination of chloro, nitro, and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for specific research applications .
Propriétés
Numéro CAS |
65078-78-6 |
|---|---|
Formule moléculaire |
C8H6ClN3O4 |
Poids moléculaire |
243.60 g/mol |
Nom IUPAC |
N-(4-chloro-2-nitrophenyl)-N-nitrosoacetamide |
InChI |
InChI=1S/C8H6ClN3O4/c1-5(13)11(10-14)7-3-2-6(9)4-8(7)12(15)16/h2-4H,1H3 |
Clé InChI |
CHDHTJFOQWABRR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline](/img/structure/B12809926.png)




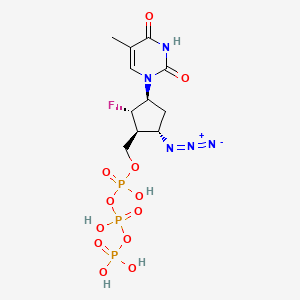

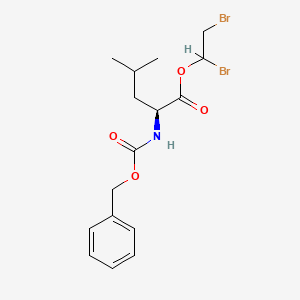
![(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B12809992.png)
